REACTION_CXSMILES
|
[Na+].[Na+].[CH2:3]([S:9]([O-:12])(=[O:11])=[O:10])[CH2:4][S:5]([O-:8])(=[O:7])=[O:6]>O>[CH2:3]([S:9]([OH:12])(=[O:11])=[O:10])[CH2:4][S:5]([OH:8])(=[O:7])=[O:6] |f:0.1.2|
|
Name
|
1,2-ethanedisulphonic acid disodium salt
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[Na+].[Na+].C(CS(=O)(=O)[O-])S(=O)(=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the product is eluted with 200 ml of demineralized water
|
Type
|
ADDITION
|
Details
|
The eluate is diluted
|
Type
|
ADDITION
|
Details
|
by adding EtOH
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(CS(=O)(=O)O)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.35 g | |
YIELD: CALCULATEDPERCENTYIELD | 137.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |